molecular formula C23H19N5O2 B3465975 N-(4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE

N-(4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE

Cat. No.: B3465975
M. Wt: 397.4 g/mol
InChI Key: NDWUIZBWDDNPSM-UHFFFAOYSA-N
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Description

N-(4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE: is a complex organic compound that features a unique combination of naphthalene, benzodiazole, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as naphthalen-1-ylmethanamine and 1H-1,3-benzodiazole derivatives. These intermediates are then subjected to various coupling reactions, often involving reagents like oxalyl chloride and amines, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE stands out due to its unique combination of three distinct moieties, which confer a range of chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2/c1-2-20(29)25-22-21(26-30-27-22)23-24-18-12-5-6-13-19(18)28(23)14-16-10-7-9-15-8-3-4-11-17(15)16/h3-13H,2,14H2,1H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWUIZBWDDNPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE
Reactant of Route 3
N-(4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE

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